N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
Description
“N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide” is a pyrazole-based acetamide derivative featuring a tetrahydropyran (oxan-4-yl) methyl substituent. Pyrazole rings are heterocyclic aromatic systems known for their versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions . The oxan-4-ylmethyl group introduces a cyclic ether moiety, which may enhance solubility and metabolic stability compared to purely hydrophobic substituents .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9(15)13-11-6-12-14(8-11)7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAWTVAYRDXCFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves the reaction of oxane derivatives with pyrazole intermediates under specific conditions. One common method includes the use of oxane-4-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 1H-pyrazol-4-ylmethanamine in the presence of a base such as triethylamine to yield the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxane-4-yl pyrazole oxides.
Reduction: Formation of reduced oxane-4-yl pyrazole derivatives.
Substitution: Formation of substituted oxane-4-yl pyrazole acetamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an oxane ring and a pyrazole moiety, which contribute to its distinct properties. The synthesis typically involves:
- Preparation of Oxane Derivatives : The process often begins with oxane-4-carboxylic acid, which is converted to its acid chloride using thionyl chloride.
- Reaction with Pyrazole Intermediates : The acid chloride is then reacted with 1H-pyrazol-4-ylmethanamine in the presence of a base like triethylamine to yield the acetamide compound.
This multi-step synthesis can be optimized for industrial production to ensure high yield and purity using automated systems and continuous flow reactors.
Medicinal Chemistry
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide has been explored for its potential therapeutic properties:
- Antimicrobial Activity : Derivatives have shown significant antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions such as Alzheimer's disease.
- Anti-inflammatory and Anticancer Properties : Preliminary studies indicate that it may inhibit pathways involved in inflammation and tumor growth.
Biological Applications
The compound is being investigated as a biochemical probe in enzymatic studies. Its ability to modulate enzyme activity positions it as a valuable tool in biological research.
Material Science
In industry, this compound can be utilized in the development of novel materials with specific properties, such as enhanced conductivity or fluorescence.
Case Studies and Research Findings
Numerous studies have contributed to understanding the biological activity of this compound:
Study 1: A study examining antibacterial properties found synthesized derivatives exhibited varying degrees of effectiveness against multiple bacterial strains, with some showing IC50 values significantly lower than conventional antibiotics.
Study 2: Research focused on enzyme inhibition demonstrated that certain derivatives could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases.
Study 3: Investigations into anti-inflammatory effects revealed that the compound could modulate inflammatory pathways, indicating its potential use in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between “N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide” and related pyrazole-acetamide derivatives:
*Calculated based on molecular formulas.
Key Observations:
Substituent Effects on Solubility and Bioavailability: The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to chlorophenyl (e.g., Compound 37) or nitrophenyl () substituents, which are more hydrophobic .
Synthetic Pathways :
- The target compound’s synthesis may parallel methods in and , which employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using tetrahydropyran-protected pyrazole boronic esters .
Biological Activities :
- Pyrazole-acetamides with chlorophenyl or benzotriazolyl groups () exhibit protease inhibitory activity, while nitrophenyl derivatives () show antifungal properties .
- The absence of a sulfamoyl or benzotriazolyl group in the target compound suggests distinct target selectivity compared to and .
Crystallographic and Structural Insights :
- Compounds like those in and demonstrate stable supramolecular networks via hydrogen bonding, a feature that could be relevant to the target compound’s solid-state properties .
Research Findings and Data Gaps
- Computational Predictions : Molecular docking studies (as in ) could elucidate the target compound’s binding affinity for enzymes like acetylcholinesterase or viral proteases .
- Experimental Data Needed : Pharmacokinetic profiles (e.g., logP, solubility) and in vitro bioactivity assays are critical to validate hypotheses about the oxan-4-ylmethyl group’s advantages.
- Structural Analogues : Compounds with tetrahydropyran moieties (e.g., ) highlight the importance of stereochemistry and ring conformation in drug design .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and various applications based on available research findings.
Chemical Structure and Synthesis
This compound features a unique structure comprising an oxane ring and a pyrazole moiety. The synthesis typically involves the reaction of oxane derivatives with pyrazole intermediates. A common method includes converting oxane-4-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with 1H-pyrazol-4-ylmethanamine in the presence of a base such as triethylamine.
Biological Activity Overview
The biological activity of this compound has been investigated across various domains, including:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial properties against various strains. For instance, compounds similar to this compound have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
Research indicates that this compound may serve as an effective inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for several synthesized derivatives suggest promising inhibitory activity, which could be beneficial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
3. Anti-inflammatory and Anticancer Properties
The compound has also been explored for its anti-inflammatory and anticancer activities. Preliminary studies indicate that it may inhibit specific pathways involved in inflammation and tumor growth, although further in vivo studies are necessary to confirm these effects .
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, contributing to the observed therapeutic effects. The exact pathways remain under investigation but are crucial for understanding the compound's full potential .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine | Similar pyrazole and oxane structure | Different functional groups |
| N-methyl-1-(oxan-4-yl)methanamine | Contains oxane ring and methyl group | Lacks acetamide moiety |
This comparison highlights that while there are structural similarities among these compounds, the specific combination of functional groups in this compound may confer distinct biological properties that warrant further exploration .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Study 1: A study examining the antibacterial properties found that synthesized derivatives exhibited varying degrees of effectiveness against multiple bacterial strains, with some showing IC50 values significantly lower than conventional antibiotics .
Study 2: Research focused on enzyme inhibition demonstrated that certain derivatives could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases .
Study 3: Investigations into anti-inflammatory effects revealed that the compound could modulate inflammatory pathways, indicating its potential use in managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, the pyrazole derivative (1-[(oxan-4-yl)methyl]-1H-pyrazole-4-amine) is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Critical parameters include reaction temperature (0–25°C), solvent choice, and stoichiometric control to minimize side reactions (e.g., over-acylation). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the acetamide product .
- Table 1 : Key Reaction Conditions
| Reactants | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-[(Oxan-4-yl)methyl]-1H-pyrazole-4-amine + chloroacetyl chloride | Triethylamine | Dichloromethane | 0–25°C | 65–80% (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
